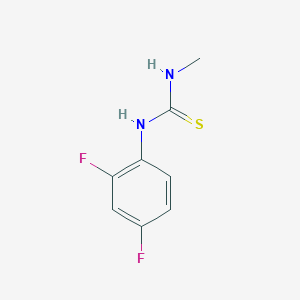

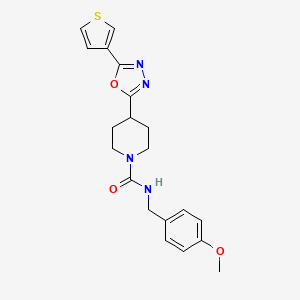

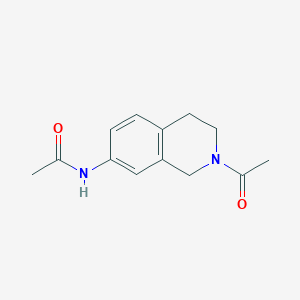

![molecular formula C20H20N2O5S B2663806 N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide CAS No. 690643-88-0](/img/structure/B2663806.png)

N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the benzamides family and has been studied extensively for its biochemical and physiological effects.

科学的研究の応用

Synthesis and Chemical Reactions

Carbamoylsilane Addition to N-sulfonylimines : A study demonstrated the reaction of N-methoxymethyl-N-methylcarbamoyl(trimethyl)silane with N-sulfonylimines in benzene without a catalyst to produce α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides with yields ranging from 71–95%. This process also allows for the subsequent formation of α-(N-sulfonyl)amino secondary amides through acid hydrolysis at room temperature (H. Liu, Q.-P. Guo, & Jianxin Chen, 2015).

Antimycobacterial Purines Synthesis : Another research focused on synthesizing 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines by N-alkylation or N-arylation of purine followed by Stille coupling. These compounds were tested against Mycobacterium tuberculosis, with 9-benzylpurines, especially those with electron-donating substituents, showing significant inhibitory effects. A specific compound, 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine, demonstrated high antimycobacterial activity and low toxicity, suggesting its potential as an antituberculosis drug (A. K. Bakkestuen, L. Gundersen, & B. T. Utenova, 2005).

Pharmacological Studies and Enzyme Inhibition

Benzamide Derivatives as Serotonin 4 Receptor Agonists : Research on 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives revealed their potential as serotonin 4 (5-HT(4)) receptor agonists, which could enhance gastrointestinal motility. Among these, Y-34959 and related compounds were identified with favorable pharmacological profiles, although challenges with oral bioavailability were noted (S. Sonda, Toshio Kawahara, et al., 2003).

Inhibition of Carbonic Anhydrase and Acetylcholinesterase : A study synthesized N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides, which showed significant inhibitory potential against human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) enzymes. The compounds demonstrated inhibitory Ki values in nanomolar levels, indicating their potential as lead compounds for further research (M. Tuğrak, H. I. Gül, et al., 2020).

Advanced Materials and Membrane Technology

Sulfonated Thin-Film Composite Nanofiltration Membranes : Innovative sulfonated aromatic diamine monomers were utilized to fabricate thin-film composite (TFC) nanofiltration membranes, showing enhanced water flux and dye rejection capabilities. The introduction of sulfonic acid groups was key to improving membrane performance for dye treatment applications, highlighting the material's potential in water purification and treatment processes (Yang Liu, Shuling Zhang, et al., 2012).

特性

IUPAC Name |

N-(furan-2-ylmethyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-26-17-4-2-6-19(12-17)28(24,25)22-13-15-7-9-16(10-8-15)20(23)21-14-18-5-3-11-27-18/h2-12,22H,13-14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUPWRFCKBIDHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl [2-(2,4-dichlorophenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate](/img/structure/B2663723.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2663733.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2663742.png)

![N-(benzotriazol-1-ylmethyl)-2-[[2-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline](/img/structure/B2663743.png)

![2-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2663745.png)